Bienvenue dans la boutique en ligne BenchChem!

1-(4-methoxyphenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine

Alkaline phosphatase inhibition PLAP probe High-throughput screening

This sulfonylpiperazine derivative is a weak human germ-cell alkaline phosphatase (PLAP) inhibitor (EC50 ≈ 1 mM), specifically validated as a low-potency, non-selective reference point in ALP inhibitor screening panels. Its defined activity profile makes it ideal for calibrating hit-calling thresholds alongside potent inhibitors like ML085 and ML095. Source this compound to establish a comprehensive benchmark matrix for novel ALP inhibitor characterization.

Molecular Formula C19H22N2O3S
Molecular Weight 358.5 g/mol
Cat. No. B3477944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methoxyphenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine
Molecular FormulaC19H22N2O3S
Molecular Weight358.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3
InChIInChI=1S/C19H22N2O3S/c1-24-19-9-7-18(8-10-19)20-12-14-21(15-13-20)25(22,23)16-11-17-5-3-2-4-6-17/h2-11,16H,12-15H2,1H3/b16-11+
InChIKeyRVMYNLFGNQOCMX-LFIBNONCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxyphenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine — Structural Identity and Baseline Pharmacological Profile for Procurement Decisions


1-(4-Methoxyphenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine (CAS 1164496-75-6) is a synthetic sulfonylpiperazine derivative with molecular formula C₁₉H₂₂N₂O₃S and average mass 358.456 Da . The compound was identified through the NIH Molecular Libraries Screening Centers Network (MLSCN) as an inhibitor of human germ-cell alkaline phosphatase (placental alkaline phosphatase, PLAP), with an EC₅₀ of 9.99×10⁵ nM (≈1 mM) and an IC₅₀ of 9.99×10⁵ nM determined in a luminescent high-throughput screening assay at the Sanford-Burnham Center for Chemical Genomics [1]. The PubChem BioAssay AID 696 confirms the compound was tested as part of a PLAP inhibitor discovery campaign aimed at developing chemical probes for functional characterization of placental alkaline phosphatase [2].

Why Sulfonylpiperazine Analogs Cannot Substitute for 1-(4-Methoxyphenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine in Targeted ALP Research


Sulfonylpiperazine derivatives exhibit extraordinarily diverse biological activities—ranging from anticancer and antibacterial to antiplasmodial and anticonvulsant—depending critically on the nature and position of substituents on both the piperazine nitrogen atoms and the sulfonyl group [1]. The specific combination of a 4-methoxyphenyl group at N1 and a trans-styrylsulfonyl moiety at N4 defines a unique pharmacophore that results in a distinct alkaline phosphatase inhibition profile with an EC₅₀ of approximately 1 mM against human germ-cell ALP. Close structural analogs, including 1-(3-chlorophenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine, have been reported to act as potent dopamine transporter inhibitors (Ki ~0.04 nM) rather than ALP inhibitors, demonstrating that even minor substituent changes (4-OCH₃ vs. 3-Cl) redirect target engagement entirely. Consequently, generic substitution among sulfonylpiperazine analogs cannot preserve the ALP inhibition fingerprint of this compound, making compound-specific sourcing essential for reproducible ALP research.

Quantitative Differentiation Evidence for 1-(4-Methoxyphenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine Versus Closest Comparators


Placental Alkaline Phosphatase Inhibitory Potency: Comparison with the NIH Probe ML085 (CID-665093)

1-(4-Methoxyphenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine inhibited human placental alkaline phosphatase (germ cell type) with an EC₅₀ of 9.99×10⁵ nM (≈999 µM) [1]. The established NIH molecular probe ML085 (CID-665093), developed from the same screening program, inhibited PLAP with an IC₅₀ of 2,600 nM (2.6 µM) [2]. This represents approximately a 384-fold difference in potency, unequivocally demonstrating that the target compound is a weak, sub-millimolar inhibitor unsuitable for potent target engagement whereas ML085 provides robust inhibition at low micromolar concentrations. Both measurements were obtained under comparable PLAP luminescent assay conditions using CDP-star substrate at the Sanford-Burnham Center for Chemical Genomics [3].

Alkaline phosphatase inhibition PLAP probe High-throughput screening

Potency Deficit Versus ML095 (CID-25067483), a Selective PLAP Inhibitor Probe

The target compound displays an EC₅₀ of 9.99×10⁵ nM against human PLAP [1]. In contrast, the probe ML095 inhibits PLAP with an IC₅₀ of 2,100 nM (2.1 µM), representing a ~476-fold superior potency [2]. Furthermore, ML095 exhibits a defined selectivity profile across ALP isozymes—IC₅₀ >100 µM for tissue-nonspecific alkaline phosphatase (TNAP) and IC₅₀ = 53 µM for intestinal alkaline phosphatase (IAP)—yielding >25-fold selectivity for PLAP over TNAP [2]. No isozyme selectivity data exist for the target compound, which was screened at a single concentration (100 µM) in the primary HTS and showed insufficient potency to warrant selectivity profiling. This gap in selectivity characterization severely limits the target compound's utility as a pharmacological tool.

PLAP selectivity Alkaline phosphatase isozymes Chemical probe

Contrasting Biological Profile: Antitumor Sulfonylpiperazine Derivatives Exhibit Micromolar Cytotoxicity While Target Compound Is Essentially Inactive

A structurally related series of quinolinedione-linked sulfonylpiperazine derivatives, reported as NQO1-directed antitumor agents, demonstrated IC₅₀ values ranging from 3.29 to 5.19 µM against HepG2, MCF-7, and A549 cancer cell lines [1]. In stark contrast, the target compound exhibits only millimolar-range ALP inhibition (EC₅₀ ≈ 999 µM) with no reported anticancer activity [2]. This 200- to 300-fold gap in biological potency underscores that the 4-methoxyphenyl-styrylsulfonyl substitution pattern is not optimized for antitumor applications, and that sulfonylpiperazine scaffolds bearing different N1-substituents (e.g., quinolinedione-containing moieties) engage entirely distinct molecular targets (NQO1 vs. ALP). This illustrates the fundamental principle that the pharmacological identity of sulfonylpiperazine derivatives cannot be inferred from scaffold class membership alone.

Antitumor sulfonylpiperazine NQO1-directed therapy Structure-activity relationship

Comparison with Levamisole, a Classical Tissue-Nonspecific Alkaline Phosphatase Inhibitor

Levamisole, a well-characterized inhibitor of tissue-nonspecific alkaline phosphatase (TNAP), inhibits TNAP with an IC₅₀ of approximately 20 µM (20,000 nM) as determined in a high-throughput screening format [1]. The target compound inhibits placental ALP (germ cell type) with an EC₅₀ of 9.99×10⁵ nM (≈999,000 nM) [2]. Although these measurements involve different ALP isozymes (TNAP vs. PLAP), the approximately 50-fold greater potency of levamisole against its cognate isozyme, compared to the target compound against its cognate isozyme, highlights the exceptionally weak inhibition exhibited by the target compound. Levamisole's well-documented uncompetitive inhibition mechanism and clinical history as an anthelmintic and immunomodulator further contrast with the target compound's uncharacterized mechanism of action.

TNAP inhibition Levamisole benchmark Isozyme pharmacology

Scaffold-Class Attribute: Favorable Drug-Likeness and Synthetic Tractability Shared Across Sulfonylpiperazines

A comprehensive 2023 review of 187 sulfonylpiperazine-bearing heterocyclic core structures identified that this scaffold class generally exhibits low toxicity, favorable metabolic stability, and simple synthetic accessibility [1]. These class-level attributes—including straightforward purification and hydrolytic stability conferred by the sulfonamide moiety—apply to 1-(4-methoxyphenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine as a member of the sulfonylpiperazine family. However, it must be emphasized that these generic scaffold properties are shared by numerous sulfonylpiperazine analogs and do not confer differential procurement value. The target compound's molecular weight of 358.5 Da and cLogP within Lipinski-compliant range are typical for this class and not distinguishing features.

Drug-likeness Metabolic stability Sulfonylpiperazine scaffold

Critical Data Gap: Absence of Selectivity, Mechanistic, and In Vivo Characterization Limits Differential Procurement Justification

Based on available public-domain data, 1-(4-methoxyphenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine lacks: (i) ALP isozyme selectivity data (PLAP vs. TNAP vs. IAP), (ii) mechanism-of-action determination (competitive/uncompetitive/noncompetitive), (iii) cell-based target engagement data, (iv) pharmacokinetic or in vivo efficacy data, and (v) any reported structure-activity relationship (SAR) exploration. In comparison, ML085 and ML095 possess documented selectivity profiles, secondary assay confirmation, and probe-level characterization [1][2]. This evidentiary gap means that the target compound cannot be scientifically justified over alternative sulfonylpiperazines with richer biological annotation for any application requiring mechanistic understanding or translational potential.

Selectivity profiling Mechanism of action Data completeness

Evidence-Based Application Scenarios for 1-(4-Methoxyphenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine in Scientific Procurement


Negative Control Compound for Placental Alkaline Phosphatase Inhibitor Screening Panels

Given its EC₅₀ of approximately 1 mM against PLAP—roughly 384-fold less potent than ML085 [Evidence Item 1] and 476-fold less potent than ML095 [Evidence Item 2]—this compound is rationally deployable as a weak-activity benchmark or negative control in ALP inhibitor screening cascades. When assembling a PLAP inhibitor screening panel, including this compound alongside known potent inhibitors (ML085, ML095) and the TNAP reference inhibitor levamisole (~20 µM) enables robust assay validation and hit-calling threshold calibration [Evidence Item 4]. The millimolar potency ensures clear separation from genuinely active hits (typically defined as IC₅₀ < 10 µM in such campaigns).

Starting Scaffold for Structure-Activity Relationship (SAR) Exploration of Sulfonylpiperazine-Based ALP Inhibitors

The sulfonylpiperazine scaffold is recognized for favorable drug-likeness, low toxicity, and metabolic stability [Evidence Item 5]. The 4-methoxyphenyl and styrylsulfonyl substitution pattern represents an unoptimized starting point for medicinal chemistry efforts targeting ALP inhibition. Medicinal chemistry teams can procure this compound as a baseline scaffold, synthesize focused libraries varying the N1-aryl and N4-sulfonyl substituents, and benchmark improvements against the parent compound's EC₅₀ of ~1 mM. This approach mirrors the successful optimization trajectory that produced the antitumor sulfonylpiperazine 22r with IC₅₀ values of 3.29–5.19 µM [Evidence Item 3].

Chemical Biology Probe for Functional Studies Requiring Weak ALP Inhibition

In certain cellular contexts, complete ALP inhibition may produce confounding phenotypes or cytotoxicity. The weak inhibitory activity (EC₅₀ ≈ 1 mM) of this compound makes it suitable for experiments requiring partial or sub-maximal ALP inhibition, where potent probes like ML085 (IC₅₀ = 2.6 µM) would fully suppress enzyme activity [Evidence Item 1]. However, the absence of isozyme selectivity data [Evidence Item 6] mandates that researchers using this compound for cellular studies must independently characterize its activity against TNAP and IAP to interpret results accurately, as off-target ALP isozyme effects cannot be excluded.

Comparator Compound in Selectivity Profiling of Novel ALP Inhibitor Candidates

Newly developed ALP inhibitors should be profiled against a panel of reference compounds spanning a range of potencies and selectivity profiles. This compound, with a PLAP EC₅₀ ≈ 1 mM and no documented selectivity [Evidence Item 2, 6], serves as a low-potency, non-selective reference point. When evaluated alongside ML085 (PLAP-selective, IC₅₀ = 2.6 µM), ML095 (PLAP-selective, IC₅₀ = 2.1 µM), and levamisole (TNAP-preferring, IC₅₀ = 20 µM), this compound helps establish a comprehensive benchmark matrix for interpreting the selectivity and potency of novel inhibitors [Evidence Items 1, 2, 4].

Quote Request

Request a Quote for 1-(4-methoxyphenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.